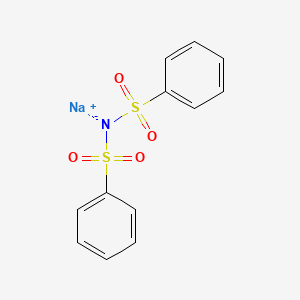
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt is a chemical compound with the molecular formula C12H11NO4S2Na. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a phenylsulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt typically involves the reaction of benzenesulfonamide with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Step 1: Benzenesulfonamide is dissolved in a suitable solvent, such as dichloromethane.
Step 2: Phenylsulfonyl chloride is added to the solution.
Step 3: Sodium hydroxide is added to neutralize the hydrochloric acid formed during the reaction.
Step 4: The reaction mixture is stirred at room temperature for several hours.
Step 5: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industry: The compound is used as a catalyst in various industrial processes, including polymerization and chemical synthesis.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the enzyme’s normal function, leading to various biological effects.
Comparison with Similar Compounds
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt can be compared with other sulfonamide derivatives, such as:
Benzenesulfonamide: The parent compound, which lacks the phenylsulfonyl group.
N-(Phenylsulfonyl)benzenesulfonamide: A similar compound with a different substitution pattern.
Sulfanilamide: A well-known sulfonamide antibiotic.
Uniqueness
The uniqueness of this compound lies in its dual sulfonamide and sulfonyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2532-07-2 |
|---|---|
Molecular Formula |
C12H10NNaO4S2 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
sodium;bis(benzenesulfonyl)azanide |
InChI |
InChI=1S/C12H10NO4S2.Na/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;/h1-10H;/q-1;+1 |
InChI Key |
OUDIZSXRGGGZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















